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Compound of Interest

Compound Name: 4-Bromo-1,2-dimethylcyclohexane

Cat. No.: B13304870 Get Quote

Disclaimer: Experimental spectroscopic data for 4-Bromo-1,2-dimethylcyclohexane is not

readily available in public databases. The data presented in this guide is predicted based on

computational models for representative stereoisomers: (cis-1,2,4) and (trans-1,2,4)-4-Bromo-
1,2-dimethylcyclohexane. These predictions are intended to provide an approximation of the

expected spectral characteristics for this compound.

This technical guide provides a comprehensive overview of the predicted nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromo-1,2-
dimethylcyclohexane. Detailed experimental protocols for acquiring such data are also

included, alongside a visual representation of the general spectroscopic analysis workflow. This

document is intended for researchers, scientists, and professionals in drug development and

other fields requiring detailed molecular characterization.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for two representative

stereoisomers of 4-Bromo-1,2-dimethylcyclohexane. Due to the influence of stereochemistry

on the magnetic environment of nuclei and vibrational frequencies, distinct spectra are

expected for different isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Predicted

Chemical

Shift (ppm)

Multiplicity

Assignment

(cis-1,2,4

isomer)

Predicted

Chemical

Shift (ppm)

Multiplicity

Assignment

(trans-1,2,4

isomer)

~4.1 - 4.3 Multiplet CH-Br ~3.9 - 4.1 Multiplet CH-Br

~1.8 - 2.1 Multiplet
Cyclohexane

CH
~1.9 - 2.2 Multiplet

Cyclohexane

CH

~1.5 - 1.8 Multiplet
Cyclohexane

CH₂
~1.6 - 1.9 Multiplet

Cyclohexane

CH₂

~1.2 - 1.5 Multiplet
Cyclohexane

CH₂
~1.3 - 1.6 Multiplet

Cyclohexane

CH₂

~0.8 - 1.0 Doublet CH-CH₃ ~0.9 - 1.1 Doublet CH-CH₃

~0.8 - 1.0 Doublet CH-CH₃ ~0.8 - 1.0 Doublet CH-CH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical

Shift (ppm)

Assignment (cis-

1,2,4 isomer)

Predicted Chemical

Shift (ppm)

Assignment (trans-

1,2,4 isomer)

~55 - 60 CH-Br ~58 - 63 CH-Br

~35 - 40 Cyclohexane CH ~38 - 43 Cyclohexane CH

~30 - 35 Cyclohexane CH ~32 - 37 Cyclohexane CH

~25 - 30 Cyclohexane CH₂ ~28 - 33 Cyclohexane CH₂

~20 - 25 Cyclohexane CH₂ ~22 - 27 Cyclohexane CH₂

~15 - 20 Cyclohexane CH₂ ~18 - 23 Cyclohexane CH₂

~10 - 15 CH-CH₃ ~12 - 17 CH-CH₃

~10 - 15 CH-CH₃ ~10 - 15 CH-CH₃

Infrared (IR) Spectroscopy
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Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Intensity
Vibrational Mode

Assignment

2950 - 2850 Strong C-H stretching (alkane)

1470 - 1440 Medium C-H bending (CH₂)

1380 - 1370 Medium C-H bending (CH₃)

700 - 500 Strong C-Br stretching

Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Notes

190/192 [C₈H₁₅Br]⁺

Molecular ion peak (M⁺). The

two peaks are due to the

natural isotopic abundance of

⁷⁹Br and ⁸¹Br, with an expected

intensity ratio of approximately

1:1.

111 [C₈H₁₅]⁺
Loss of bromine radical from

the molecular ion ([M-Br]⁺).

97 [C₇H₁₃]⁺
Loss of a methyl group and

bromine.

83 [C₆H₁₁]⁺
Fragmentation of the

cyclohexane ring.

69 [C₅H₉]⁺ Further fragmentation.

55 [C₄H₇]⁺ Further fragmentation.

Experimental Protocols
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The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

liquid sample such as 4-Bromo-1,2-dimethylcyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 4-Bromo-1,2-dimethylcyclohexane in 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Ensure the sample is free of particulate matter.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis or precise chemical shift referencing is required.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

¹H NMR Data Acquisition:

Set the appropriate spectral width (e.g., -2 to 12 ppm).

Use a standard single-pulse experiment.

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

Set a relaxation delay of 1-5 seconds.

¹³C NMR Data Acquisition:

Set the appropriate spectral width (e.g., 0 to 220 ppm).
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Use a proton-decoupled pulse sequence.

A higher number of scans (e.g., 1024 or more) will be required due to the lower natural

abundance of ¹³C.

Set a relaxation delay of 2 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Perform baseline correction.

Calibrate the chemical shift scale using the solvent peak or the internal standard.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth dampened with a

volatile solvent like isopropanol or acetone.

Place a single drop of liquid 4-Bromo-1,2-dimethylcyclohexane directly onto the center

of the ATR crystal.

Instrument Setup:

Record a background spectrum of the clean, empty ATR accessory. This will be

automatically subtracted from the sample spectrum.

Data Acquisition:

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
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Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:

The software will automatically perform the background subtraction.

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 4-Bromo-1,2-dimethylcyclohexane in a volatile organic

solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL to 1

ng/mL.

Instrument Setup (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, typically via direct infusion or through a

gas chromatograph (GC-MS).

Set the ion source to the appropriate temperature (e.g., 200-250 °C).

Set the electron energy to 70 eV for standard EI fragmentation.

Calibrate the mass analyzer using a known calibration standard.

Data Acquisition:

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 40-400).

Data Analysis:

Identify the molecular ion peak, paying attention to the isotopic pattern characteristic of

bromine-containing compounds (M⁺ and M+2 peaks of nearly equal intensity).

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment

ions.
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Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: Workflow for the spectroscopic identification of 4-Bromo-1,2-dimethylcyclohexane.

To cite this document: BenchChem. [Spectroscopic Data of 4-Bromo-1,2-
dimethylcyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b13304870#spectroscopic-data-of-4-bromo-1-2-
dimethylcyclohexane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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